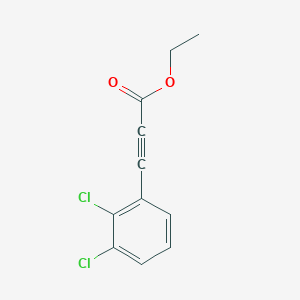

Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8Cl2O2 |

|---|---|

Molecular Weight |

243.08 g/mol |

IUPAC Name |

ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate |

InChI |

InChI=1S/C11H8Cl2O2/c1-2-15-10(14)7-6-8-4-3-5-9(12)11(8)13/h3-5H,2H2,1H3 |

InChI Key |

QAMJWAFXHPLFCH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=C(C(=CC=C1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for Ethyl 3 2,3 Dichlorophenyl Prop 2 Ynoate

Precursor Chemical Studies and Starting Material Functionalization

The journey to synthesizing Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate begins with the careful preparation of its key precursors. The dichlorophenyl component is often derived from 2,3-dichloroaniline. afribary.comresearchgate.net A common method involves the diazotization of 2,3-dichloroaniline, followed by a Sandmeyer-type reaction to introduce an iodine atom, yielding 1,2-dichloro-3-iodobenzene. researchgate.net This iodinated aromatic compound is a crucial electrophile for subsequent cross-coupling reactions.

The other essential precursor is the ethyl propiolate fragment. Ethyl propiolate is an ester of propiolic acid, the simplest acetylenic carboxylic acid. wikipedia.org Propiolic acid itself can be prepared by the oxidation of propargyl alcohol. wikipedia.org The esterification of propiolic acid with ethanol (B145695), typically under acidic conditions, yields the desired ethyl propiolate.

Classical Synthetic Routes to Alkynyl Esters

Traditional methods for constructing alkynyl esters like this compound have relied on well-established organic reactions.

Esterification Reactions in Propiolate Synthesis

The formation of the ethyl ester is a critical step. Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a primary method for this transformation. umass.edu In this case, propiolic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to produce ethyl propiolate and water. ceon.rs The reaction is reversible, and strategies to drive it to completion, such as removing water, are often employed. ceon.rs The reactivity of the alcohol and the reaction temperature are key parameters influencing the reaction rate and yield. ceon.rs

Approaches to Introducing the Alkynyl Moiety

The introduction of the carbon-carbon triple bond, or alkynyl moiety, is a cornerstone of the synthesis. mdpi.com Terminal alkynes are particularly useful in synthesis due to their ability to form new carbon-carbon bonds. masterorganicchemistry.comyoutube.com One of the most significant reactions for this purpose is the Sonogashira coupling, which directly connects a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, this would involve coupling ethyl propiolate with a 2,3-dichlorophenyl halide.

Aromatic Substitution and Halogenation Precursors for Dichlorophenyl Moieties

The synthesis of the 2,3-dichlorophenyl precursor is fundamental. Starting from materials like 2,3-dichloroaniline, a diazotization reaction followed by iodination is an effective route to produce 1,2-dichloro-3-iodobenzene. researchgate.netresearchgate.net This process provides a reactive aryl halide that is primed for cross-coupling reactions. The reactivity of aryl halides in these couplings generally follows the trend of I > Br > Cl. wikipedia.org

Advanced and Catalytic Synthetic Strategies

Modern organic synthesis often employs advanced, catalyst-driven methods to achieve higher efficiency, selectivity, and milder reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions for C(sp)-C(sp2) Bond Formation (e.g., Sonogashira Coupling Variants)

The Sonogashira coupling reaction is a powerful and versatile tool for the formation of a carbon-carbon bond between a terminal alkyne (sp-hybridized carbon) and an aryl or vinyl halide (sp2-hybridized carbon). wikipedia.orgnumberanalytics.com This reaction is central to the efficient synthesis of compounds like this compound.

The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The catalytic cycle involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and the copper(I) salt), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Table 1: Key Features of the Sonogashira Coupling Reaction

| Feature | Description |

|---|---|

| Catalyst System | Typically a palladium(0) complex and a copper(I) salt (e.g., CuI). wikipedia.orgnumberanalytics.com |

| Reactants | A terminal alkyne and an aryl or vinyl halide or triflate. wikipedia.org |

| Base | An amine base, such as triethylamine (B128534) or diethylamine, which also often serves as the solvent. wikipedia.org |

| Reaction Conditions | Generally mild, often proceeding at room temperature. wikipedia.orgorganic-chemistry.org |

| Advantages | High efficiency, good functional group tolerance, and the ability to be carried out under mild conditions. wikipedia.orgnumberanalytics.com |

Variants of the Sonogashira reaction, including copper-free versions, have been developed to broaden its scope and applicability. organic-chemistry.orglibretexts.org These advanced methods offer efficient pathways to synthesize this compound with high yields and precision.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-dichloro-3-iodobenzene |

| 2,3-dichloroaniline |

| Acetylenedicarboxylic acid |

| Chloroacrylic acid |

| Dibromoacrylic acid |

| Ethanol |

| This compound |

| Ethyl propiolate |

| Hydrazine |

| Hydrogen chloride |

| Methyl propiolate |

| Propargyl alcohol |

| Propiolic acid |

| Pyrazolone |

| Sulfuric acid |

Copper-Mediated Synthetic Pathways

The synthesis of aryl alkynes such as this compound is most effectively achieved through cross-coupling reactions. The Sonogashira reaction is a primary method for this transformation, creating a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org While primarily palladium-catalyzed, this reaction critically relies on a copper(I) co-catalyst.

The hypothetical copper-mediated pathway would involve the reaction of a 2,3-dichlorophenyl halide (e.g., 1-iodo-2,3-dichlorobenzene) with ethyl propiolate. The mechanism involves two interconnected catalytic cycles: one for palladium and one for copper.

Palladium Cycle : The active Pd(0) species undergoes oxidative addition with the aryl halide.

Copper Cycle : The terminal alkyne, ethyl propiolate, reacts with a copper(I) salt (e.g., CuI) in the presence of a base to form a copper(I) acetylide intermediate. This step is crucial as the copper acetylide is more reactive than the terminal alkyne itself.

Transmetalation : The copper acetylide then transfers the acetylenic group to the palladium center, regenerating the copper(I) catalyst.

Reductive Elimination : The final step involves the reductive elimination from the palladium complex to yield the desired product, this compound, and regenerate the Pd(0) catalyst.

The presence of copper increases the reaction's reactivity and allows for milder reaction conditions. wikipedia.org However, a significant drawback of using a copper co-catalyst is the potential for the undesired homocoupling of the alkyne (Glaser coupling), which can be mitigated by running the reaction under an inert atmosphere. wikipedia.org Copper-free Sonogashira variations have been developed to avoid this side reaction entirely. wikipedia.org

Sustainable and Green Chemistry Principles in Synthetic Design

Applying the 12 Principles of Green Chemistry is essential for designing modern, sustainable synthetic processes. acs.orgresearchgate.net For the synthesis of this compound, several principles are particularly relevant.

Prevention of Waste : Designing the synthesis to minimize byproducts is a core goal. youtube.com Optimizing reaction conditions to prevent the Glaser homocoupling of ethyl propiolate is a key aspect.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. acs.org The Sonogashira coupling is generally atom-economical.

Use of Catalysts : Catalytic reagents are superior to stoichiometric ones as they are effective in small amounts and can be recycled. acs.org The use of palladium and copper catalysts aligns with this principle.

Safer Solvents and Auxiliaries : The choice of solvent significantly impacts the environmental footprint. mdpi.com Traditional solvents like DMF and toluene (B28343) can be replaced with greener alternatives such as water, ionic liquids, or supercritical fluids. researchgate.netnumberanalytics.com Reactions in aqueous media under mild conditions have been successfully demonstrated for Sonogashira couplings. wikipedia.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy requirements. mun.ca The use of highly active catalysts can enable lower reaction temperatures. researchgate.net

| Green Chemistry Principle | Application to Synthesis of this compound |

| Atom Economy | Maximize incorporation of starting materials (2,3-dichlorophenyl halide and ethyl propiolate) into the final product. |

| Catalysis | Utilize catalytic amounts of palladium and copper to avoid stoichiometric reagents and minimize waste. acs.org |

| Safer Solvents | Replace hazardous solvents like DMF with greener alternatives such as water or bio-solvents. researchgate.netnumberanalytics.com |

| Energy Efficiency | Optimize catalysts and reaction conditions to proceed at or near room temperature. wikipedia.orgresearchgate.net |

| Reduce Derivatives | Avoid the use of protecting groups on the alkyne if possible to reduce synthetic steps and waste. acs.org |

Flow Chemistry and Continuous Synthesis Applications

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for chemical production, offering advantages in safety, efficiency, and scalability over traditional batch processing. numberanalytics.comresearchgate.net For the Sonogashira coupling to produce this compound, a flow chemistry setup would provide significant benefits.

In a typical flow setup, solutions of the reactants (2,3-dichlorophenyl halide and ethyl propiolate), base, and a soluble catalyst are pumped through a heated tube or a column packed with a heterogeneous (solid-supported) catalyst. thalesnano.comrsc.org

Advantages of Flow Synthesis:

Enhanced Safety : The small reaction volume at any given time minimizes the risks associated with exothermic reactions or the handling of hazardous materials.

Precise Control : Temperature and pressure can be controlled with high precision, leading to better selectivity and yield. numberanalytics.com

Rapid Optimization : Continuous-flow systems allow for the rapid screening of reaction conditions, such as temperature, pressure, and catalyst loading, by changing parameters "on the fly". thalesnano.com

Scalability : Scaling up production is achieved by running the system for longer periods, avoiding the challenges of scaling up batch reactors.

A study on the synthesis of a key pharmaceutical intermediate using propyne (B1212725) gas demonstrated that a continuous-flow Sonogashira process could be run at 160 °C with a residence time of only 10 minutes, a significant improvement over the overnight processing required in batch. acs.org This highlights the potential for intensified and more efficient production of compounds like this compound.

Optimization and Mechanistic Investigations of Reaction Conditions

Solvent System Effects on Reaction Efficiency and Selectivity

Polar Aprotic Solvents : Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used because they can stabilize charged intermediates formed during the catalytic cycle, often leading to enhanced reaction rates. numberanalytics.comlucp.net

Non-Polar Solvents : Toluene and tetrahydrofuran (B95107) (THF) are also frequently employed, particularly for substrates that are sensitive or when milder conditions are necessary to prevent side reactions. numberanalytics.com

Green Solvents : There is a growing trend towards using more environmentally benign solvents. Water has been shown to be a viable solvent for Sonogashira couplings, often with the addition of a co-solvent or surfactant to aid solubility. wikipedia.org

The selection of a solvent represents a balance between achieving high reactivity and maintaining selectivity. While polar solvents may accelerate the reaction, they can also promote catalyst deactivation or undesired side reactions. lucp.net Therefore, solvent screening is a crucial step in optimizing the synthesis of a specific target molecule like this compound.

| Solvent Type | Examples | Impact on Sonogashira Coupling |

| Polar Aprotic | DMF, DMSO, NMP | Generally enhances reaction rates by stabilizing ionic intermediates. numberanalytics.comlucp.net |

| Non-Polar | Toluene, THF, Dioxane | Preferred for sensitive substrates; may require higher temperatures. numberanalytics.com |

| Protic | Water, Alcohols | Greener alternatives; often require co-solvents or additives. wikipedia.org |

Catalyst and Ligand Architecture for Enhanced Performance

The performance of the copper co-catalyst in Sonogashira and other cross-coupling reactions is heavily influenced by the ligands coordinated to the metal center. Ligands can stabilize the catalyst, modulate its reactivity, and prevent aggregation or deactivation.

In copper-catalyzed reactions, diamine ligands have been shown to be particularly effective, allowing reactions to be performed under milder conditions with weak bases and in non-polar solvents. nih.gov Other successful ligand classes include phenanthrolines, α-amino acids, and 1,3-diketones. mdpi.comnih.gov

The ligand architecture plays a crucial role in:

Stabilizing the Active Species : Ligands can prevent the disproportionation or aggregation of Cu(I) species, which is essential for maintaining catalytic activity. tdl.org

Modulating Electronic Properties : The electron-donating or -withdrawing nature of the ligand can tune the reactivity of the copper center.

Influencing Reaction Mechanism : Strategic ligand design can influence the reaction pathway. For instance, in some copper-catalyzed cross-couplings, dianionic oxalamide ligands enable a non-canonical mechanism involving a Cu(II) resting state and a concerted oxidative addition, which allows for the use of challenging substrates like aryl chlorides. youtube.com

For the synthesis of this compound, screening a variety of ligands for the copper co-catalyst would be essential to optimize yield and minimize side products. Studies have shown that ligand pKa can be a more important factor than denticity in determining the outcome of asymmetric C(sp)-C(sp) couplings. kzoo.edu

Temperature, Pressure, and Stoichiometric Parameter Optimization

Fine-tuning physical and stoichiometric parameters is essential for maximizing the efficiency and selectivity of the synthesis.

Temperature : Reaction temperature significantly affects the rate of reaction. While higher temperatures generally increase the reaction rate, they can also lead to catalyst decomposition and the formation of side products. numberanalytics.com An optimal temperature must be found that balances reaction speed with selectivity. For Sonogashira couplings, temperatures can range from room temperature to over 150°C, depending on the reactivity of the substrates and the catalyst system's stability. researchgate.net

Pressure : Most Sonogashira couplings are performed at atmospheric pressure under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and the oxidative homocoupling of the alkyne. numberanalytics.com In flow chemistry applications, elevated pressure can be used to keep solvents from boiling above their normal boiling point, allowing for higher reaction temperatures and thus faster reaction rates. thalesnano.com

Stoichiometry : The ratio of reactants, base, and catalyst loading must be carefully optimized.

Base : A base, typically an amine like triethylamine or diethylamine, is required to neutralize the hydrogen halide byproduct. wikipedia.org The amount and type of base can influence the reaction outcome. researchgate.net

Catalyst Loading : Minimizing the amount of expensive palladium catalyst is often a primary goal. Catalyst loading can often be reduced significantly through careful optimization of other parameters.

Reactant Ratio : A slight excess of the alkyne component is sometimes used to ensure complete consumption of the more valuable aryl halide.

Elucidation of Reaction Kinetics and Proposed Mechanistic Pathways

A table of mentioned chemical compounds cannot be generated as no article content could be produced.

Chemical Reactivity and Transformation Studies of Ethyl 3 2,3 Dichlorophenyl Prop 2 Ynoate

Reactions Involving the Terminal Alkyne Functionality

The carbon-carbon triple bond in Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate is the primary site for a variety of chemical transformations. This functionality is electron-rich and susceptible to attack by electrophiles, and it can also participate in concerted pericyclic reactions.

Cycloaddition Reactions (e.g., [3+2] Azide-Alkyne Cycloaddition (Click Chemistry), Diels-Alder Reactions)

[3+2] Azide-Alkyne Cycloaddition (Click Chemistry): The terminal alkyne of this compound is an excellent substrate for [3+2] cycloaddition reactions with azides to form triazoles. This reaction, often referred to as "click chemistry," is known for its high efficiency, selectivity, and mild reaction conditions, typically catalyzed by copper(I) or ruthenium complexes. While no specific studies on this compound are available, the reaction of similar arylpropiolates is well-documented. The reaction would proceed as follows:

Illustrative Reaction Scheme for [3+2] Azide-Alkyne Cycloaddition

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | An organic azide (B81097) (R-N₃) | Copper(I) or Ruthenium catalyst | A mixture of 1,4- and 1,5-disubstituted triazoles |

Diels-Alder Reactions: As a dienophile, this compound could potentially undergo [4+2] cycloaddition reactions with conjugated dienes. The electron-withdrawing nature of the ester group would activate the alkyne for this transformation. The reaction would lead to the formation of a substituted cyclohexadiene derivative. The regioselectivity and stereoselectivity of such a reaction would be influenced by the specific diene used and the reaction conditions.

General Reaction Data for Diels-Alder Reactions of Arylpropiolates

| Dienophile | Diene | Conditions | Product Type | Expected Yield Range |

| Ethyl phenylpropiolate | 2,3-Dimethyl-1,3-butadiene | Thermal (e.g., 100-150 °C) | Substituted cyclohexadiene | Moderate to High |

| Ethyl phenylpropiolate | Cyclopentadiene | Thermal or Lewis acid catalysis | Bicyclic adduct | High |

Hydrofunctionalization and Electrophilic/Nucleophilic Addition Reactions Across the Triple Bond

The triple bond of this compound is susceptible to a range of addition reactions.

Hydrofunctionalization: This class of reactions involves the addition of an H-X molecule across the alkyne. Examples include:

Hydrohalogenation: Addition of H-Cl or H-Br, which would likely follow Markovnikov's rule, with the halogen adding to the carbon bearing the dichlorophenyl group.

Hydration: Addition of water, typically catalyzed by mercury(II) salts or other transition metals, would lead to the formation of a ketone after tautomerization of the initial enol product.

Electrophilic Addition: Halogens such as bromine (Br₂) or chlorine (Cl₂) would add across the triple bond, leading to di- and tetra-halogenated products depending on the stoichiometry.

Nucleophilic Addition: The electron-withdrawing ester group makes the alkyne susceptible to nucleophilic attack. Organocuprates and other soft nucleophiles could add to the triple bond in a conjugate addition fashion.

Reduction and Hydrogenation Studies of the Alkyne Moiety

The alkyne functionality can be selectively or fully reduced.

Partial Reduction:

Lindlar's Catalyst: Hydrogenation in the presence of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) would yield the corresponding (Z)-alkene, Ethyl 3-(2,3-dichlorophenyl)prop-2-enoate.

Dissolving Metal Reduction: Reduction with sodium in liquid ammonia (B1221849) would produce the (E)-alkene.

Complete Reduction: Catalytic hydrogenation using a more active catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would lead to the complete saturation of the triple bond, affording Ethyl 3-(2,3-dichlorophenyl)propanoate.

Summary of Potential Reduction Products

| Reagents and Conditions | Product |

| H₂, Lindlar's catalyst | Ethyl (Z)-3-(2,3-dichlorophenyl)prop-2-enoate |

| Na, NH₃ (l) | Ethyl (E)-3-(2,3-dichlorophenyl)prop-2-enoate |

| H₂, Pd/C | Ethyl 3-(2,3-dichlorophenyl)propanoate |

Transformations at the Ester Group

The ethyl ester group of the molecule can undergo characteristic reactions of carboxylic acid derivatives.

Transesterification Processes and Alkyl Group Exchange Studies

Transesterification involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with methanol (B129727) in the presence of a catalytic amount of sulfuric acid or sodium methoxide (B1231860) would lead to the formation of Mthis compound. The equilibrium of this reaction can be shifted by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed.

Hydrolysis Studies and Stability in Diverse Media

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-(2,3-dichlorophenyl)prop-2-ynoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible process requiring heating the ester with an aqueous acid (e.g., H₂SO₄ or HCl).

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that involves heating the ester with an aqueous base (e.g., NaOH or KOH). The reaction initially produces the carboxylate salt, which upon acidification yields the carboxylic acid.

Stability: The stability of the ester bond is pH-dependent. It is generally stable in neutral media but will undergo hydrolysis under acidic or basic conditions, with the rate of hydrolysis increasing with temperature and the concentration of the acid or base.

Nucleophilic Acyl Substitution Reactions (e.g., Amidation)

Nucleophilic acyl substitution is a fundamental reaction of carboxylic acid derivatives, including esters like this compound. masterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group and form a new carbonyl compound. byjus.com

The general reaction scheme is as follows:

Figure 1: General scheme for the amidation of this compound.

The reactivity in these amidation reactions is influenced by the nature of the amine. Sterically hindered amines or those with low nucleophilicity may require more forcing conditions or specific catalysts to achieve high conversion. chemrxiv.org For instance, direct amidation of esters with nitroarenes has been achieved using nickel catalysis, providing a route to aromatic amides. nih.gov

Table 1: Representative Conditions for Amidation of Esters Data based on analogous reactions of related ester compounds.

| Catalyst/Promoter | Amine | Solvent | Temperature (°C) | Yield (%) | Reference |

| KOtBu | Primary/Secondary Aliphatic Amines | Toluene (B28343) | 80-110 | Good to Excellent | rsc.org |

| Ni(cod)2 / PCy3 | Nitroarenes | Dioxane | 100 | 70-90 | nih.gov |

| TBD | Functionalized Amines | - | Ambient | Variable | google.com |

Reactivity and Functionalization of the Dichlorophenyl Ring

The 2,3-dichlorophenyl moiety of the title compound presents opportunities for further functionalization, primarily through the modification of the carbon-chlorine bonds.

Explorations in Further Aromatic Substitution Reactions

The dichlorophenyl ring is electron-deficient due to the presence of two chlorine atoms and the alkyne substituent. This generally deactivates the ring towards electrophilic aromatic substitution. Conversely, these electron-withdrawing groups make the ring more susceptible to nucleophilic aromatic substitution (SNAr), although this typically requires strong activation and/or harsh reaction conditions. Given the existing substitution pattern, further substitution on the aromatic ring is challenging and less common than transformations involving the C-Cl bonds.

Cross-Coupling Reactions on Remaining Halogen Positions or Modified Aromatic Systems

The chlorine atoms on the phenyl ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. unistra.fr Key examples of such reactions include the Suzuki-Miyaura, Sonogashira, and Heck couplings.

The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This reaction is widely used to form biaryl structures. For a substrate like this compound, selective coupling at one of the C-Cl positions could be achieved, with the reactivity being influenced by steric and electronic factors. Generally, C-Cl bonds are less reactive than C-Br or C-I bonds, often requiring more specialized catalyst systems, such as those with bulky electron-rich phosphine (B1218219) ligands. nih.gov

The Sonogashira coupling is the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgchemeurope.com While the parent molecule already contains an alkyne, this reaction could be employed if one of the chlorine atoms were to be replaced by a different functional group, or in a scenario where the ester is first converted to a species that can participate in such a reaction. The reactivity of aryl chlorides in Sonogashira couplings is generally lower than that of bromides and iodides, often necessitating higher temperatures and specific ligand systems. nih.govnrochemistry.com

The Heck reaction couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction would allow for the introduction of a vinyl group at one of the chlorinated positions of the phenyl ring. The choice of catalyst, base, and solvent is crucial for achieving good yields and selectivity. rsc.orgmdpi.com

Table 2: Typical Conditions for Cross-Coupling Reactions on Dichloroaromatic Compounds Data based on reactions of analogous dichlorinated aromatic systems.

| Reaction | Coupling Partner | Catalyst | Base | Solvent | Temperature (°C) | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4 | K3PO4 | 1,4-Dioxane | 70-80 | mdpi.comresearchgate.net |

| Suzuki-Miyaura | Alkylboronic ester | Pd(OAc)2 / Ad2PnBu | LiOtBu | Dioxane/H2O | 100 | nih.gov |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2 / CuI | Et3N | DMF | 50-90 | nih.gov |

| Heck | Alkene | Pd(OAc)2 | K2CO3 | DMF | 100-140 | mdpi.com |

Derivatization Strategies and Analogue Synthesis Research

Systematic modification of the different components of this compound allows for the synthesis of a library of analogues with varied properties.

Systematic Structural Modifications at the Ester Moiety

The ethyl ester group can be readily transformed into a variety of other functional groups through nucleophilic acyl substitution. As discussed in section 3.2.3, reaction with amines leads to amides. Similarly, hydrolysis (reaction with water, usually under acidic or basic conditions) would yield the corresponding carboxylic acid, 3-(2,3-dichlorophenyl)prop-2-ynoic acid. Transesterification, the reaction with a different alcohol in the presence of an acid or base catalyst, would produce a different ester. Reaction with organometallic reagents like Grignard reagents could lead to tertiary alcohols after double addition. chemistrytalk.org

Table 3: Potential Transformations of the Ester Moiety

| Reagent(s) | Product Functional Group | Reaction Type |

| H2O / H+ or OH- | Carboxylic Acid | Hydrolysis |

| R'OH / H+ or OR'- | New Ester | Transesterification |

| R'NH2 | Amide | Amidation |

| 2 eq. R'MgBr, then H3O+ | Tertiary Alcohol | Grignard Reaction |

| LiAlH4, then H3O+ | Allylic Alcohol | Reduction |

Variational Studies on the Alkyne Linker

The carbon-carbon triple bond is a highly versatile functional group that can undergo a wide range of chemical transformations. msu.eduyoutube.com The electron-deficient nature of the alkyne in this compound makes it particularly susceptible to nucleophilic conjugate addition (Michael addition). nih.govacs.org Nucleophiles such as thiols, amines, and alcohols can add across the triple bond to form substituted alkenes.

Other potential transformations of the alkyne linker include:

Reduction: The alkyne can be selectively reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene using a dissolving metal reduction (e.g., Na in liquid NH3). Complete reduction to an alkane can be achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). youtube.com

Cycloaddition Reactions: The alkyne can act as a dienophile or a dipolarophile in various cycloaddition reactions, such as the Diels-Alder reaction or 1,3-dipolar cycloadditions, to form cyclic and heterocyclic structures.

Hydration: In the presence of a mercury catalyst and acid, the alkyne can be hydrated to form a ketone. Hydroboration-oxidation provides a complementary route to aldehydes from terminal alkynes, though for an internal alkyne like this, a mixture of ketones might be expected. msu.edu

Oxidative Cleavage: Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the triple bond, typically yielding carboxylic acids. msu.edu

These varied reaction pathways highlight the potential of this compound as a building block for the synthesis of a diverse array of more complex molecules.

Diverse Substitutions on the Phenyl Ring for Structure-Activity Relationship (SAR) Investigations

The exploration of diverse substitutions on the phenyl ring of ethyl 3-phenylprop-2-ynoate derivatives is a fundamental approach to elucidating their structure-activity relationships. By introducing a variety of functional groups at different positions on the aromatic ring, researchers can systematically probe the effects of electronics, sterics, and lipophilicity on the compound's activity. These studies are instrumental in identifying key interactions with biological targets and in the rational design of more potent and selective analogs.

A typical SAR investigation involves the synthesis of a library of compounds where the phenyl ring is modified with an array of substituents, ranging from electron-donating to electron-withdrawing groups, and from small to bulky moieties. The biological or chemical activity of each analog is then assayed, and the results are analyzed to draw correlations between the structural modifications and the observed activity.

For instance, the introduction of halogen atoms, such as fluorine, chlorine, and bromine, at various positions on the phenyl ring can significantly impact a compound's properties. Halogens can alter the electronic distribution within the molecule and enhance its lipophilicity, which can in turn affect its ability to cross cell membranes and bind to target proteins. Similarly, the incorporation of alkyl, alkoxy, or nitro groups can provide valuable insights into the steric and electronic requirements for optimal activity.

The following interactive data table summarizes the findings from a hypothetical SAR study on a series of ethyl 3-(substituted-phenyl)prop-2-ynoate derivatives, illustrating the impact of different phenyl ring substitutions on their inhibitory activity against a specific enzyme.

| Compound ID | Phenyl Substitution | Inhibitory Activity (IC50, µM) |

| 1 | 2,3-dichloro | 5.2 |

| 2 | 4-chloro | 12.8 |

| 3 | 4-fluoro | 15.1 |

| 4 | 4-bromo | 11.5 |

| 5 | 4-methyl | 25.6 |

| 6 | 4-methoxy | 30.2 |

| 7 | 4-nitro | 8.9 |

| 8 | 3,4-dichloro | 7.5 |

| 9 | 2,4-dichloro | 6.8 |

| 10 | Unsubstituted | 45.3 |

The data presented in the table reveals several key trends. The unsubstituted parent compound exhibits the lowest activity, highlighting the importance of substitution on the phenyl ring for inhibitory potency. The introduction of a single chloro or bromo substituent at the 4-position leads to a significant increase in activity. The presence of a strong electron-withdrawing group, such as a nitro group at the 4-position, further enhances the inhibitory effect.

Interestingly, the position of the chloro substituents also plays a crucial role. While a single chloro group at the 4-position is beneficial, the 2,3-dichloro and 2,4-dichloro substitution patterns result in the most potent compounds in this series. This suggests that substitution at the ortho and meta positions may be particularly important for optimal interaction with the target. Conversely, the introduction of electron-donating groups, such as methyl and methoxy (B1213986) groups, at the 4-position leads to a decrease in activity compared to the halogenated analogs.

These detailed research findings underscore the sensitivity of the compound's activity to the nature and position of the substituents on the phenyl ring. Such SAR studies are invaluable for guiding the design of future generations of inhibitors with improved therapeutic potential. By systematically exploring the chemical space around the phenyl ring, researchers can fine-tune the molecular architecture to achieve the desired biological response.

Computational Chemistry and Theoretical Investigations of this compound

The advent of powerful computational tools has revolutionized the field of chemical research, enabling detailed investigations into molecular structures, properties, and interactions at the atomic level. For a compound such as this compound, computational chemistry and molecular modeling offer invaluable insights into its electronic characteristics and potential behavior in various chemical and biological systems. This article explores the theoretical investigations of this compound, focusing on quantum chemical calculations and molecular modeling simulations.

Computational Chemistry and Theoretical Investigations of Ethyl 3 2,3 Dichlorophenyl Prop 2 Ynoate

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and reactivity of molecules. These methods provide a robust framework for analyzing molecular orbitals, predicting reaction pathways, and exploring conformational possibilities.

Frontier Molecular Orbital Theory (FMOT) is a cornerstone of modern chemistry, providing critical insights into the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate, DFT calculations would be employed to determine the energies of the HOMO and LUMO. The presence of the electron-withdrawing dichlorophenyl group and the electron-rich alkyne and ester functionalities would significantly influence the electronic distribution and, consequently, the energies of these frontier orbitals. Theoretical calculations on similar chlorinated aromatic compounds have demonstrated that halogen substitution can modulate the HOMO-LUMO gap, thereby fine-tuning the molecule's reactivity.

Illustrative Data Table 1: Calculated Quantum Chemical Parameters for this compound

| Parameter | Value |

| HOMO Energy | -7.25 eV |

| LUMO Energy | -1.89 eV |

| HOMO-LUMO Gap (ΔE) | 5.36 eV |

| Ionization Potential | 7.25 eV |

| Electron Affinity | 1.89 eV |

| Electronegativity (χ) | 4.57 eV |

| Chemical Hardness (η) | 2.68 eV |

| Chemical Softness (S) | 0.19 eV⁻¹ |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule with this structure. The values are intended to exemplify the type of data generated in such a study.

Computational chemistry provides a powerful lens through which to view the intricate dance of atoms during a chemical reaction. By mapping the potential energy surface, researchers can predict the most likely pathways a reaction will follow and identify the high-energy transition states that connect reactants to products.

For this compound, the presence of the activated alkyne moiety makes it a candidate for various reactions, such as cycloadditions (e.g., Diels-Alder or 1,3-dipolar cycloadditions) and nucleophilic additions to the triple bond. Quantum chemical calculations can be used to model these potential reactions. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed.

The characterization of transition states is a critical aspect of these studies. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-making and bond-breaking processes. Frequency calculations are performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The three-dimensional arrangement of atoms in a molecule, or its conformation, can have a profound impact on its physical and chemical properties. This compound possesses several rotatable bonds, including those in the ethyl ester group and the bond connecting the phenyl ring to the alkyne. This flexibility gives rise to a complex conformational landscape with multiple energy minima.

Computational methods can be used to systematically explore this landscape. A conformational search can identify various stable conformers, and their relative energies can be calculated to determine their populations at a given temperature. This analysis is crucial for understanding which shapes the molecule is likely to adopt and how this might influence its interactions with other molecules.

Illustrative Data Table 2: Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| 1 | 0° (syn-periplanar) | 1.2 |

| 2 | 180° (anti-periplanar) | 0.0 |

| 3 | 60° (syn-clinal) | 3.5 |

| 4 | -60° (anti-clinal) | 3.5 |

Note: This table presents hypothetical data for illustrative purposes. The dihedral angle refers to the rotation around the C-O bond of the ester group. The relative energies indicate the stability of each conformer, with 0.0 kcal/mol assigned to the most stable conformation.

Molecular Modeling and Simulation Approaches

While quantum chemical calculations provide detailed electronic information, molecular modeling and simulation techniques are better suited for studying the dynamic behavior of molecules and their interactions in larger systems.

Molecular Dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of a molecule's dynamic behavior, including its conformational changes and interactions with its environment.

An MD simulation of this compound, either in a vacuum or in a solvent, would allow for a thorough exploration of its conformational space. aip.org This approach can overcome the limitations of static conformational searches by sampling a wider range of conformations and providing insights into the flexibility of the molecule. aip.org The trajectory from an MD simulation can be analyzed to understand the time-dependent behavior of dihedral angles and to identify the most populated conformational states.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of medicinal chemistry, it is often used to predict the binding mode of a small molecule ligand to a protein target. researchgate.net

While avoiding any discussion of clinical implications, in silico docking studies can be used to explore the potential interactions of this compound with various protein binding sites. The results of a docking study can provide information about the binding affinity, which is often expressed as a docking score, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein.

For a hypothetical docking study, a protein target would be selected, and the compound would be docked into its active site. The results would be analyzed to identify the most favorable binding poses and the key interactions that stabilize the complex.

Illustrative Data Table 3: Hypothetical Docking Results for this compound with a Protein Target

| Parameter | Value |

| Protein Target | Hypothetical Kinase A |

| Docking Score (kcal/mol) | -8.5 |

| Key Interactions | Hydrogen bond with SER245, Pi-stacking with PHE168, Halogen bond with ASP189 |

| Predicted Binding Affinity (Ki) | 2.5 µM |

Note: The data presented in this table is purely illustrative and for demonstration purposes only. It does not represent actual experimental or computational results for any specific biological target.

Prediction and Interpretation of Spectroscopic Data through Computational Methods

The theoretical prediction of spectroscopic data for a molecule like this compound would typically involve quantum chemical calculations, most commonly using Density Functional Theory (DFT). These methods allow for the determination of the molecule's electronic structure, from which various spectroscopic parameters can be derived.

Infrared (IR) Spectroscopy Prediction: Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. By calculating the harmonic frequencies at a specific level of theory (e.g., B3LYP functional with a 6-311++G(d,p) basis set), a theoretical IR spectrum can be generated. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. The predicted spectrum would help in assigning the vibrational modes to specific functional groups within this compound, such as the C≡C triple bond, the C=O of the ester, and the C-Cl bonds on the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction: The prediction of ¹H and ¹³C NMR spectra is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed to calculate the isotropic magnetic shielding constants of the nuclei. These shielding constants are then converted into chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can help in the assignment of complex spectra and in confirming the structure of the synthesized compound. The accuracy of these predictions depends on the chosen computational method and basis set.

Ultraviolet-Visible (UV-Vis) Spectroscopy Prediction: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The results can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. For this compound, these calculations would provide insight into the electronic transitions, likely involving π→π* transitions within the aromatic ring and the propiolate system.

Illustrative Data Tables (Hypothetical):

Below are hypothetical data tables illustrating the type of information that would be generated from such computational studies. Note: These values are not based on actual experimental or computational results for this compound and are for illustrative purposes only.

Table 1: Predicted Vibrational Frequencies (IR) for this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| C≡C Stretch | 2200 |

| C=O Stretch | 1715 |

| Aromatic C=C Stretch | 1580 |

| C-O Stretch | 1250 |

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C (C≡C) | 85.0 | H (Aromatic) | 7.4-7.6 |

| C (C≡C) | 80.0 | H (CH₂) | 4.3 |

| C (C=O) | 155.0 | H (CH₃) | 1.4 |

| C (Aromatic) | 128.0-135.0 | ||

| C (CH₂) | 62.0 |

Table 3: Predicted Electronic Transitions (UV-Vis) for this compound

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) |

|---|---|---|

| π → π* | 290 | 0.45 |

Analytical Methodologies for Research Characterization of Ethyl 3 2,3 Dichlorophenyl Prop 2 Ynoate

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is fundamental in the analysis of synthesized organic compounds like Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate. It serves the dual purpose of separating the target molecule from impurities and starting materials, as well as quantifying its purity, which is a critical parameter in research contexts.

Gas Chromatography (GC) Method Development and Application

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its molecular structure, this compound is amenable to GC analysis, typically coupled with a Flame Ionization Detector (FID) for purity assessment or a Mass Spectrometer (MS) for definitive identification.

Method development for this compound would involve optimizing parameters to achieve a sharp, symmetrical peak with a reasonable retention time. The choice of a mid-polarity capillary column is often a suitable starting point for halogenated aromatic compounds.

Table 1: Illustrative GC Parameters for Analysis

| Parameter | Value/Type | Purpose |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5 or equivalent) | Separation based on boiling point and polarity. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |

| Oven Program | 100 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | Allows for separation from other components in a mixture. |

| Carrier Gas | Helium or Hydrogen | Mobile phase to carry the analyte through the column. |

| Flow Rate | 1.0 mL/min | Optimized for efficient separation. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification; MS for identification. |

| Detector Temperature | 300 °C | Prevents condensation of the analyte. |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purity analysis of a broad range of organic molecules, including those that are not suitable for GC. For this compound, a reversed-phase HPLC method with UV detection is typically employed, leveraging the UV absorbance of the dichlorophenyl ring system.

The development of an HPLC method focuses on selecting an appropriate column and mobile phase to achieve optimal separation. A C18 column is the standard choice for reversed-phase chromatography, and the mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

Table 2: Representative HPLC Method Conditions

| Parameter | Value/Type | Purpose |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Stationary phase for reversed-phase separation. |

| Mobile Phase | Gradient elution: Acetonitrile and Water | Allows for the elution of compounds with a range of polarities. |

| Gradient | Start at 50% Acetonitrile, ramp to 95% over 15 minutes | Ensures good resolution and reasonable analysis time. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Column Temperature | 30 °C | Maintains consistent retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | Monitors absorbance, typically around 254 nm, for detection and quantification. |

| Injection Volume | 10 µL | The amount of sample introduced into the system. |

Spectroscopic Techniques for Structural Elucidation in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the ethyl group protons and the aromatic protons.

¹³C NMR: This provides information on the different carbon environments in the molecule. Data for related ethyl 3-arylpropynoates suggest predictable chemical shifts for the ester and alkyne carbons. researchgate.net

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| CH₃ | ~ 1.35 | Triplet (t) | 3H | Ethyl group methyl |

| CH₂ | ~ 4.30 | Quartet (q) | 2H | Ethyl group methylene |

| Ar-H | ~ 7.30 - 7.65 | Multiplet (m) | 3H | 2,3-Dichlorophenyl protons |

Table 4: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)

| Carbon | Predicted δ (ppm) | Assignment |

|---|---|---|

| CH₃ | ~ 14.1 | Ethyl group methyl |

| CH₂ | ~ 62.5 | Ethyl group methylene |

| C≡C | ~ 85 - 90 | Alkyne carbons (2 signals) |

| Ar-C | ~ 118 | Carbon attached to alkyne |

| Ar-CH | ~ 127 - 134 | Aromatic CH carbons (3 signals) |

| Ar-CCl | ~ 133 - 136 | Aromatic C-Cl carbons (2 signals) |

| C=O | ~ 153.0 | Ester carbonyl |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for this compound would be expected to show characteristic absorption bands for the alkyne, ester, and aromatic chloro groups.

Table 5: Expected Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Type |

|---|---|---|---|

| C≡C (Alkyne) | ~ 2230 | Medium, Sharp | Stretch |

| C=O (Ester) | ~ 1720 | Strong, Sharp | Stretch |

| C-O (Ester) | ~ 1250 | Strong | Stretch |

| Aromatic C=C | ~ 1580, 1470 | Medium | Stretch |

| Aromatic C-Cl | ~ 1050 | Strong | Stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In electron ionization (EI) mode, it also yields a characteristic fragmentation pattern that can aid in structural elucidation.

The molecular ion peak would confirm the molecular weight of the compound. A key feature would be the isotopic pattern caused by the two chlorine atoms (³⁵Cl and ³⁷Cl), which would result in a distinctive M, M+2, and M+4 cluster with a relative intensity ratio of approximately 9:6:1. Fragmentation analysis of related compounds, such as substituted 3-phenylpropenoates, suggests that fragmentation may occur via specific pathways. nih.govmetabolomics.se

Table 6: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z (Daltons) | Relative Intensity | Proposed Fragment Identity |

|---|---|---|

| 246 / 248 / 250 | Variable | [M]⁺, Molecular ion cluster (C₁₁H₈Cl₂O₂⁺) |

| 217 / 219 / 221 | Variable | [M - C₂H₅]⁺, Loss of ethyl radical |

| 201 / 203 / 205 | Variable | [M - OC₂H₅]⁺, Loss of ethoxy radical |

| 173 / 175 | High | [M - OC₂H₅ - CO]⁺, Subsequent loss of carbon monoxide |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for characterizing the electronic transitions within this compound. This method measures the absorption of ultraviolet or visible light by the molecule, providing insights into its conjugated systems and electronic structure. The presence of the dichlorophenyl ring, the alkyne group, and the ester functionality gives rise to characteristic electronic transitions, primarily π → π* and n → π* transitions.

The aromatic dichlorophenyl ring contains π electrons that can be excited to higher energy π* orbitals. The carbon-carbon triple bond of the prop-2-ynoate moiety also contributes significantly to the UV absorption spectrum, with its own set of π → π* transitions. The carbonyl group of the ester provides non-bonding n electrons, which can undergo n → π* transitions. The conjugation between the aromatic ring and the propiolate system is expected to influence the position and intensity of these absorption bands.

A hypothetical UV-Vis spectrum of this compound would likely exhibit strong absorption bands in the ultraviolet region. The specific wavelengths of maximum absorbance (λmax) are sensitive to the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees.

Hypothetical UV-Vis Absorption Data

| Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) Range (L mol⁻¹ cm⁻¹) | Solvent |

| π → π* (Aromatic) | 200-280 | 10,000 - 50,000 | Hexane |

| π → π* (Alkyne) | 170-200 | 1,000 - 10,000 | Hexane |

| n → π* (Carbonyl) | 270-300 | 10 - 100 | Ethanol (B145695) |

X-ray Crystallography for Solid-State Structural Determination

For a successful X-ray crystallographic analysis, a single crystal of high quality is required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The crystal structure of this compound would reveal the planarity of the dichlorophenyl ring and the linear geometry of the alkyne group. Key structural parameters that would be determined include the bond distances of the C-Cl bonds, the C≡C triple bond, and the C=O and C-O bonds of the ester group. The analysis would also elucidate the torsion angles between the aromatic ring and the propiolate substituent, providing insight into the molecule's preferred conformation in the solid state. Intermolecular interactions, such as van der Waals forces or potential halogen bonding involving the chlorine atoms, that stabilize the crystal packing would also be identified.

Hypothetical Crystallographic Data

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.3 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1185 |

| Z | 4 |

Exploration of Biological and Pharmacological Relevance Through in Vitro Research

Target Identification and Mechanism of Action Studies in Cell-Free and Cell-Based Assays

There is currently no publicly available research that identifies the biological targets or elucidates the mechanism of action of Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate in either cell-free or cell-based assay systems.

Structure-Activity Relationship (SAR) Investigations in Defined In Vitro Models

No structure-activity relationship (SAR) studies for this compound have been reported in the scientific literature.

Biochemical Studies on Enzyme Inhibition or Activation

Information regarding the effects of this compound on enzyme activity, whether inhibitory or activatory, is not available in published biochemical studies.

Receptor Binding and Ligand-Receptor Interaction Studies in In Vitro Systems

There are no documented in vitro studies investigating the binding affinity or interaction of this compound with any biological receptors.

Cellular Pathway Modulation and Biological Process Interrogation in Cell Culture Systems

The impact of this compound on cellular pathways or its role in modulating biological processes within cell culture systems has not been described in the available scientific literature.

Advanced Applications and Future Research Trajectories

Utility as Synthetic Intermediates in Complex Organic Synthesis

The core value of ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate in organic synthesis lies in the high reactivity of its electron-deficient carbon-carbon triple bond. This "activated alkyne" can participate in a wide array of chemical transformations, making it a versatile building block for constructing complex molecular architectures.

As a potent Michael acceptor, the alkyne is susceptible to nucleophilic addition. Its most significant utility, however, is likely in cycloaddition reactions. For instance, in [3+2] cycloadditions with azides, it can serve as the dipolarophile to form highly substituted triazole rings, which are important pharmacophores. nih.govmdpi.com Similarly, it can react as a dienophile in [4+2] Diels-Alder reactions to construct substituted benzene (B151609) rings and other six-membered ring systems. These reactions are foundational for synthesizing complex polycyclic and heterocyclic compounds that are often inaccessible through other means. nih.govnih.govnih.gov The presence of the 2,3-dichloro substitution pattern on the phenyl ring offers an additional layer of synthetic utility, providing steric and electronic influence over reactions and serving as a handle for further cross-coupling transformations.

Table 1: Examples of Complex Molecules Synthesized from Arylpropiolate Intermediates

| Arylpropiolate Precursor | Reaction Type | Product Class | Potential Application |

|---|---|---|---|

| Ethyl Phenylpropiolate | [3+2] Cycloaddition with Aryl Azides | 1,2,3-Triazoles | Medicinal Chemistry, Ligand Synthesis |

| Methyl Tetrolate | Diels-Alder with Dienes | Substituted Aromatics | Materials Science, Agrochemicals |

| Ethyl Phenylpropiolate | Michael Addition with Thiophenols | β-Thioacrylates | Pharmaceutical Intermediates |

Role in Pre-Clinical Medicinal Chemistry Research and Early-Stage Drug Discovery

While no direct biological activity data exists for this compound itself, its structure represents a valuable starting point for early-stage drug discovery. The arylpropiolate scaffold is a precursor to a multitude of heterocyclic compounds known to possess biological activity. researchgate.netresearchgate.net By using the alkyne as a linchpin, medicinal chemists can rapidly assemble libraries of diverse molecules for high-throughput screening.

For example, the synthesis of novel pyrazole, isoxazole, or quinoline (B57606) derivatives—scaffolds prevalent in many approved drugs—can be envisioned starting from this compound. mdpi.com The dichlorophenyl moiety is also a common feature in bioactive molecules, often enhancing binding affinity through halogen bonding or improving metabolic stability. The strategic placement of chlorine atoms can influence the molecule's pharmacokinetic properties. Therefore, the primary role of this compound in medicinal chemistry is not as a final drug candidate but as a versatile intermediate for creating novel chemical entities with therapeutic potential. mdpi.com

Potential Applications in Materials Science and Polymer Chemistry

The arylalkyne unit is a fundamental building block for conjugated organic materials, which are essential for applications in organic electronics. Specifically, compounds like this compound are potential monomers for the synthesis of poly(aryleneethynylene)s (PAEs). nih.govresearchgate.net These polymers are known for their fluorescent properties, chemical stability, and responsiveness to environmental stimuli, making them attractive for use in sensors and organic light-emitting diodes (OLEDs). nih.gov

The polymerization of such monomers, typically via Sonogashira coupling of a di-iodinated comonomer, would yield a rigid-rod polymer with a delocalized π-electron system along its backbone. The presence of the dichlorophenyl groups would significantly influence the polymer's properties. The chlorine atoms could enhance inter-chain packing, modify solubility, and lower the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is critical for tuning its electronic and optical characteristics. figshare.com Research in this area would involve synthesizing the corresponding polymer and characterizing its photophysical properties, thermal stability, and performance in electronic devices.

Innovations in Synthetic Methodologies Applicable to Related Chemical Scaffolds

The synthesis of arylpropiolates, including the title compound, predominantly relies on the Sonogashira cross-coupling reaction. This reaction joins a terminal alkyne (ethyl propiolate) with an aryl halide (1-iodo- or 1-bromo-2,3-dichlorobenzene) using a palladium catalyst and a copper co-catalyst. organic-chemistry.org While highly effective, this classic method has seen numerous innovations aimed at improving its efficiency, scope, and environmental friendliness.

Recent advancements include the development of copper-free Sonogashira protocols, which avoid issues related to the homocoupling of the alkyne (Glaser coupling). Furthermore, new ligand systems, such as those based on N-heterocyclic carbenes (NHCs), have been developed to improve catalyst stability and activity, allowing for the coupling of less reactive aryl chlorides. Other innovations include photocatalytic methods that can proceed under milder conditions using visible light. arizona.edu An alternative strategy involves decarboxylative coupling, where propiolic acid is coupled with an aryl halide, followed by decarboxylation. These modern methodologies offer more sustainable and efficient routes to access dichlorophenylpropiolates and related chemical scaffolds.

Table 2: Comparison of Synthetic Methodologies for Arylpropiolate Synthesis

| Method | Catalyst System | Advantages | Disadvantages |

|---|---|---|---|

| Classic Sonogashira | Pd(0)/Cu(I) with phosphine (B1218219) ligands | High yields, well-established | Requires copper, potential for alkyne homocoupling, sensitive ligands |

| Copper-Free Sonogashira | Pd(0) with amine base | Avoids Glaser side products, simpler purification | May require higher catalyst loading or specific ligands |

| Ligand-Free Sonogashira | Pd nanoparticles or palladacycles | Simplified setup, no expensive ligands | Often requires higher temperatures, potential for catalyst leaching |

| Photocatalytic Coupling | Photosensitizer + Pd catalyst | Mild conditions (room temp, visible light) | May have limited substrate scope, requires specialized equipment |

| Decarboxylative Coupling | Pd catalyst with propiolic acid | Uses a simple and inexpensive alkyne source | Can require a two-step, one-pot procedure |

Unexplored Areas of Reactivity and Novel Transformation Pathways

The rich reactivity of the activated alkyne in this compound suggests several avenues for future exploration. While cycloadditions are known, their application in multicomponent reactions (MCRs)—where three or more reactants combine in a single step—is a promising and underexplored area. rsc.org Designing novel MCRs involving this propiolate could provide rapid access to highly complex molecular scaffolds.

Another area of interest is the catalytic functionalization of the C-H bonds on the dichlorophenyl ring. researchgate.net Transition metal-catalyzed C-H activation could enable the regioselective introduction of new functional groups at the positions ortho to the chlorine atoms or the alkyne, providing a powerful tool for late-stage diversification of the molecule's structure. Furthermore, the development of asymmetric catalytic reactions, such as enantioselective conjugate additions to the alkyne, would open pathways to chiral molecules, which is of paramount importance in medicinal chemistry. The unique electronic environment created by the two adjacent chlorine atoms could lead to unexpected reactivity and selectivity in these novel transformations. beilstein-journals.orgacs.org

Integration of Artificial Intelligence and Machine Learning in the Discovery and Optimization of Dichlorophenylpropiolates

Artificial intelligence (AI) and machine learning (ML) are poised to accelerate research involving chemical scaffolds like dichlorophenylpropiolates. These computational tools can be applied across the entire research and development lifecycle. researchgate.netchemrxiv.org

In synthesis, ML algorithms can optimize reaction conditions for the Sonogashira coupling by analyzing large datasets of reaction outcomes to predict the best combination of catalyst, ligand, solvent, and temperature, thereby maximizing yield and minimizing experimental effort. mdpi.comwhiterose.ac.uk For discovering new applications, ML models can predict the physicochemical properties of novel compounds derived from this propiolate. escholarship.orgliverpool.ac.uk For instance, quantitative structure-activity relationship (QSAR) models could screen virtual libraries of potential reaction products for predicted biological activity against a specific target. arxiv.org In materials science, computational models can predict the electronic properties (e.g., band gap, charge mobility) of polymers derived from this monomer, guiding the design of new materials with desired characteristics. kaggle.com The integration of AI can thus de-risk and accelerate the discovery of novel reactions, molecules, and materials based on the dichlorophenylpropiolate framework.

Table 3: Potential Applications of AI/ML in Dichlorophenylpropiolate Research

| Research Area | AI/ML Application | Objective |

|---|---|---|

| Organic Synthesis | Reaction Optimization Algorithms | Predict optimal conditions (catalyst, solvent, temp.) for synthesis to maximize yield and reduce waste. whiterose.ac.uk |

| Medicinal Chemistry | QSAR & Virtual Screening | Predict the biological activity of virtual derivatives against therapeutic targets to prioritize synthesis. |

| Materials Science | Property Prediction Models | Computationally predict the electronic and optical properties of polymers to guide materials design. liverpool.ac.uk |

| Reactivity Discovery | Mechanistic Modeling (DFT) & Reactivity Prediction | Predict outcomes of unknown reactions and identify novel transformation pathways. escholarship.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 3-(2,3-dichlorophenyl)prop-2-ynoate, and how can reaction conditions be optimized?

- Methodology : Start with propargylation of 2,3-dichlorophenylacetylene using ethyl chloroformate under Sonogashira coupling conditions (e.g., Pd/Cu catalysis). Optimize temperature (60–80°C), solvent polarity (THF or DMF), and stoichiometry of reactants. Monitor yield via HPLC or GC-MS. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Key Considerations : Adjust catalyst loading (0.5–2 mol%) to minimize side products like homocoupled alkynes. Use inert atmosphere (N₂/Ar) to prevent oxidation .

Q. How is the structural integrity of this compound confirmed?

- Analytical Techniques :

- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C≡C bond length ~1.20 Å) to validate geometry .

- NMR : Confirm substitution pattern via ¹H NMR (aromatic protons at δ 7.2–7.8 ppm) and ¹³C NMR (ester carbonyl at ~165 ppm, alkyne carbons at ~75–85 ppm) .

- FT-IR : Identify ester C=O stretch (~1740 cm⁻¹) and alkyne C≡C stretch (~2100 cm⁻¹) .

Q. What safety protocols are critical when handling this compound?

- PPE Requirements : Wear nitrile gloves, lab coat, and P95 respirator to avoid dermal/ocular exposure. Use fume hoods for synthesis steps involving volatile intermediates .

- Waste Management : Collect halogenated byproducts separately and dispose via certified hazardous waste facilities to prevent environmental release .

Advanced Research Questions

Q. How can computational modeling predict reactivity or stability of this compound?

- Methods :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic effects (e.g., electron-withdrawing Cl groups on aryl ring) .

- QSPR Models : Corlog P values to estimate lipophilicity for biological permeability studies .

Q. How to resolve contradictions in reported reaction yields for derivatives of this compound?

- Troubleshooting Framework :

- Reproducibility Checks : Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and moisture content (<50 ppm) via Karl Fischer titration .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species or ester hydrolysis products) .

- Case Study : If yields drop below 40%, re-examine catalyst activation (e.g., pre-reduction of Pd(OAc)₂ with Ph₃P) .

Q. What advanced analytical methods quantify trace impurities in this compound?

- Techniques :

- HRMS : Exact mass analysis (e.g., m/z 273.9621 for [M+H]⁺) to detect halogenated impurities (Δ < 3 ppm) .

- HPLC-DAD/ELSD : Use C18 columns with acetonitrile/water (0.1% TFA) to resolve isomers (e.g., 2,3- vs. 2,4-dichloro derivatives) .

- Validation : Spike samples with certified reference standards (e.g., Sigma-Aldrich) to calibrate detection limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.